molecular formula C19H33N5O2 B11703234 8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11703234
M. Wt: 363.5 g/mol
InChI Key: BSTLEFZTWKAOJY-UHFFFAOYSA-N
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Description

8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a nonyl halide under basic conditions, followed by the introduction of a diethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s function. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Diethylaminosulfur trifluoride: Used as a fluorinating reagent in organic synthesis.

    7-(diethylamino)coumarin-3-carboxylic acid: Studied for its photophysical properties.

Uniqueness

8-(diethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C19H33N5O2

Molecular Weight

363.5 g/mol

IUPAC Name

8-(diethylamino)-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C19H33N5O2/c1-5-8-9-10-11-12-13-14-24-15-16(20-18(24)23(6-2)7-3)22(4)19(26)21-17(15)25/h5-14H2,1-4H3,(H,21,25,26)

InChI Key

BSTLEFZTWKAOJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C

Origin of Product

United States

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